physical and chemical properties of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
physical and chemical properties of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
An In-Depth Technical Guide to the Core Physical and Chemical Properties of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. While publicly available experimental data for this specific isomer (CAS 64377-93-1) is limited, this document consolidates known information and provides expert analysis based on the well-characterized properties of related benzothiazole derivatives. The guide covers the compound's chemical identity, physicochemical properties, proposed synthesis pathways, reactivity, spectral characteristics, and its potential applications as a versatile scaffold in drug discovery and development. By drawing parallels with closely related isomers and analogues, this paper aims to equip researchers with the foundational knowledge necessary for utilizing this compound in their scientific endeavors.
Introduction to Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
Chemical Identity and Structure
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is a member of the benzothiazole class of heterocyclic compounds. Its structure features a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 6-position of the bicyclic system and an ethyl carboxylate group at the 2-position.
Systematic IUPAC Name: Ethyl 6-chloro-1,3-benzothiazole-2-carboxylate CAS Number: 64377-93-1[1] Molecular Formula: C₁₀H₈ClNO₂S Molecular Weight: 241.69 g/mol
The presence of the electron-withdrawing chlorine atom and the ethyl ester group, combined with the aromatic benzothiazole core, imparts distinct electronic properties and reactivity to the molecule, making it a valuable intermediate and building block in organic synthesis.
Significance in Medicinal Chemistry
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[2][3] Derivatives of benzothiazole have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4] The core structure's ability to participate in various non-covalent interactions allows it to bind to a diverse range of biological targets. The substitution pattern on the benzothiazole ring system is crucial for modulating this biological activity. Therefore, compounds like Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate serve as key starting materials for creating libraries of novel derivatives for drug screening and development.[5]
Physicochemical Properties
Specific experimental data for Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is not widely available in the literature. To provide a useful reference for researchers, the following table includes key physicochemical properties alongside the experimentally determined data for its well-characterized isomer, Ethyl 2-chloro-6-benzothiazolecarboxylate (CAS 78485-37-7) . This comparison highlights how the placement of substituents can influence a molecule's physical characteristics.
| Property | Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate | Ethyl 2-chloro-6-benzothiazolecarboxylate (Isomer) |
| CAS Number | 64377-93-1 | 78485-37-7[6] |
| Molecular Formula | C₁₀H₈ClNO₂S | C₁₀H₈ClNO₂S[6] |
| Molecular Weight | 241.69 g/mol | 241.69 g/mol [6] |
| Appearance | Not Available (Predicted: Solid) | White to yellow Solid[6] |
| Melting Point | Not Available | 90-92 °C[6] |
| Boiling Point | Predicted: 340.5 ± 15.0 °C | Predicted: 340.5 ± 15.0 °C[6] |
| Density | Predicted: 1.400 g/cm³ | Predicted: 1.400 g/cm³[6] |
| pKa | Not Available | Predicted: -1.37 ± 0.10[6] |
| Solubility | Not Available | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate |
Chemical Synthesis and Reactivity
Proposed Synthesis Pathway
While a specific, published synthesis for Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is not readily found, a plausible and efficient route can be designed based on established methods for constructing the benzothiazole-2-carboxylate core. The most common approach involves the condensation and cyclization of a substituted 2-aminothiophenol with a suitable two-carbon electrophile.
A proposed synthesis starts from 2-amino-5-chlorobenzenethiol . This precursor can be reacted with ethyl oxalyl chloride in a one-pot reaction to yield the target molecule. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the thiazole ring.
Experimental Protocol (Hypothetical):
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To a stirred solution of 2-amino-5-chlorobenzenethiol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an inert solvent like toluene, cool the mixture to 0 °C.
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Add a solution of ethyl oxalyl chloride (1.1 eq) in toluene dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate.
Chemical Reactivity
The chemical reactivity of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is governed by its three main components: the ester group, the chloro substituent, and the benzothiazole nucleus.
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Ester Group: The ethyl ester at the 2-position is susceptible to nucleophilic attack. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-chlorobenzo[d]thiazole-2-carboxylic acid . It can also undergo transesterification or be converted to an amide by reacting with amines, providing a key handle for derivatization.
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Chloro Group: The chlorine atom at the 6-position is on the benzene ring and is relatively unreactive towards typical nucleophilic aromatic substitution. However, it can be displaced under forcing conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups at this position.
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Benzothiazole Nucleus: The benzothiazole ring system is generally stable. The nitrogen atom is weakly basic. The thiazole part of the ring can be susceptible to cleavage under harsh reductive or oxidative conditions.
Spectral Characterization
No specific spectral data has been published for Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate. However, based on its structure and data from related compounds, the expected spectral features can be predicted.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzothiazole ring and the ethyl group of the ester.
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Aromatic Region (δ 7.5-8.5 ppm): Three protons on the benzene ring will likely appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and thiazole moieties.
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Ethyl Group: A quartet around δ 4.5 ppm for the -OCH₂- protons and a triplet around δ 1.4 ppm for the -CH₃ protons are expected.
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-
¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester (δ ~160-165 ppm), the C2 carbon of the thiazole ring (δ ~170 ppm), and the aromatic carbons, including the two carbons bonded to the chlorine and sulfur atoms.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic absorption bands:
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C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
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C=N Stretch (Thiazole): A band in the 1600-1650 cm⁻¹ region.
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C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
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Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
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C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion (M⁺) peak at m/z 241. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Applications in Research and Drug Development
Role as a Scaffold in Medicinal Chemistry
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is an ideal scaffold for the synthesis of novel bioactive molecules. Its functional handles allow for systematic structural modifications to explore structure-activity relationships (SAR).
Potential Pharmacological Activities
Based on extensive research into the benzothiazole class, derivatives of this compound are promising candidates for several therapeutic areas:
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Anticancer Agents: Many substituted benzothiazoles have shown potent cytotoxic effects against various cancer cell lines.[9] The mechanism often involves the inhibition of critical cellular enzymes like protein kinases.[9]
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Antimicrobial Agents: The benzothiazole nucleus is a key component of many compounds with antibacterial and antifungal properties.[3] The presence of the chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
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Enzyme Inhibitors: Benzothiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase and protein tyrosine phosphatase-1B, which are targets for diuretics and anti-diabetic drugs, respectively.[10]
Conclusion
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is a synthetically valuable heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data on its properties are scarce, a robust understanding of its chemistry can be inferred from the extensive knowledge base of the benzothiazole family. Its structure offers multiple points for chemical modification, making it an excellent platform for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into this promising molecule and its derivatives for applications in drug discovery.
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